CYP11B2 (Aldosterone Synthase) vs. CYP11B1 Selectivity – Direct Head‑to‑Head Comparison with the Cyano‑Containing Chemical Series
In a V79 cell‑based assay expressing human CYP11B2 or CYP11B1, 2-(5-cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid (reported as the representative of the cyano‑dihydropyrimidine series in patent US9745282) inhibited CYP11B2 with an IC₅₀ of 55 nM while displaying an IC₅₀ of 3760 nM against CYP11B1, yielding a selectivity ratio of ~68‑fold [1]. By contrast, the unsubstituted uracil‑1‑acetic acid scaffold shows no measurable CYP11B2 engagement under identical conditions, and the reference dual inhibitor fadrozole achieves a CYP11B2 IC₅₀ of 6.0 nM with only 19.8‑fold selectivity [1][2]. Thus, the cyano‑methyl‑uracil‑acetic acid architecture uniquely combines sub‑100 nM CYP11B2 potency with a wider selectivity window than the clinical benchmark.
| Evidence Dimension | CYP11B2 inhibition IC₅₀ and CYP11B2/CYP11B1 selectivity ratio |
|---|---|
| Target Compound Data | CYP11B2 IC₅₀ = 55 nM; CYP11B1 IC₅₀ = 3760 nM; selectivity ratio ≈ 68‑fold |
| Comparator Or Baseline | R‑fadrozole: CYP11B2 IC₅₀ = 6.0 nM, selectivity ratio = 19.8‑fold; uracil‑1‑acetic acid: no CYP11B2 inhibition detected |
| Quantified Difference | Target compound exhibits 3.4‑fold greater selectivity than fadrozole despite lower absolute potency |
| Conditions | V79 cell lines stably expressing human CYP11B2 or CYP11B1; deoxycorticosterone substrate |
Why This Matters
The 68‑fold selectivity window over CYP11B1 reduces the risk of cortisol suppression relative to older clinical candidates, making this compound a more suitable starting scaffold for selective aldosterone synthase inhibitor development.
- [1] BindingDB Entry BDBM50019894 (CHEMBL3287186) / US9745282. Affinity data: CYP11B2 IC₅₀ = 55 nM, CYP11B1 IC₅₀ = 3760 nM. View Source
- [2] Yin, L. et al. J. Med. Chem. 2014, 57 (17), 7173–7185. (R‑fadrozole selectivity data). View Source
